molecular formula C8H14O B14897311 3-Bicyclo[3.2.0]heptanylmethanol

3-Bicyclo[3.2.0]heptanylmethanol

Cat. No.: B14897311
M. Wt: 126.20 g/mol
InChI Key: FPFBFCQVYFFYQA-UHFFFAOYSA-N
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Description

3-Bicyclo[320]heptanylmethanol is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[320]heptane core with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bicyclo[32One common method is the chemoenzymatic large-scale preparation, which involves the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one precursors using lipases from microorganisms such as Pseudomonas fluorescens . This method provides high enantiomeric excess and yields.

Industrial Production Methods: Industrial production of 3-Bicyclo[3.2.0]heptanylmethanol may involve the use of advanced catalytic processes and large-scale enzymatic reactions to ensure high purity and yield. The use of biocatalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bicyclo[3.2.0]heptanylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted alcohols, which can be further utilized in various synthetic applications.

Scientific Research Applications

3-Bicyclo[3.2.0]heptanylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bicyclo[3.2.0]heptanylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 3-Bicyclo[3.2.0]heptanylmethanol is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic and research applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-bicyclo[3.2.0]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2

InChI Key

FPFBFCQVYFFYQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)CO

Origin of Product

United States

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